molecular formula C10H9F2IO3 B12622788 Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester CAS No. 947533-66-6

Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester

Cat. No.: B12622788
CAS No.: 947533-66-6
M. Wt: 342.08 g/mol
InChI Key: ZAFJIBCFMZIJGL-UHFFFAOYSA-N
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Description

Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester is an organofluorine compound with the molecular formula C₁₀H₉F₂IO₄ (inferred from structural analogs). It features a phenoxy group substituted with an iodine atom at the 3-position, linked to a difluoro-acetic acid ethyl ester moiety. The iodine substituent introduces steric bulk and moderate electron-withdrawing effects, while the difluoroacetate group enhances metabolic stability and lipophilicity, traits commonly exploited in agrochemicals and pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

947533-66-6

Molecular Formula

C10H9F2IO3

Molecular Weight

342.08 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(3-iodophenoxy)acetate

InChI

InChI=1S/C10H9F2IO3/c1-2-15-9(14)10(11,12)16-8-5-3-4-7(13)6-8/h3-6H,2H2,1H3

InChI Key

ZAFJIBCFMZIJGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC1=CC(=CC=C1)I)(F)F

Origin of Product

United States

Preparation Methods

Halogenation

Industrial Production Methods

Industrial-scale synthesis of Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester involves optimization for yield, purity, and cost-effectiveness. Key considerations include:

  • Reaction Scale-Up : Larger quantities of reagents are used while maintaining precise temperature control to ensure consistent product quality.
  • Environmental Impact : Green chemistry principles may be applied, such as minimizing waste and using recyclable solvents like ethyl acetate.

Purification Techniques

After synthesis, purification steps are critical to obtain high-purity this compound:

  • Extraction : The crude product is dissolved in ethyl acetate and washed with brine to remove impurities.
  • Drying : The organic layer is dried over magnesium sulfate or sodium sulfate.
  • Chromatography : Purification by silica gel chromatography using a mixture of hexane/ethyl acetate as eluents ensures removal of residual by-products.

Reaction Analysis

Types of Reactions

The compound can undergo various reactions during its synthesis:

  • Substitution Reactions : The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Optimization Parameters

Key factors influencing reaction efficiency include:

  • Temperature: Maintaining optimal reaction temperatures (e.g., 80–90°C for halogenation).
  • Solvent Choice: Using polar aprotic solvents like dimethylformamide (DMF) for coupling reactions.
  • Catalyst Selection: Employing catalysts such as copper(I) iodide or palladium complexes for enhanced reactivity.

Data Table: Summary of Key Reaction Conditions

Step Reagents/Catalysts Solvents Conditions Yield (%)
Halogenation Iodine, DAST Dichloromethane Room temperature, 12–18 h ~70–80
Esterification Ethanol, sulfuric acid Ethanol Reflux, 8 h ~85–90
Purification Magnesium sulfate, silica gel Ethyl acetate/hexane Chromatography >98

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Acidic Hydrolysis : In 48% aqueous HBr and acetic acid at 90°C, the ester group is selectively cleaved to form difluoro-(3-iodo-phenoxy)-acetic acid ( ).

  • Basic Hydrolysis : Lithium hydroxide in aqueous dioxane (1:1 v/v) at room temperature converts the ester to its carboxylate salt, which is acidified to isolate the free acid ( ).

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentsTemperatureProductYield
Acidic48% HBr, AcOH90°CDifluoro-(3-iodo-phenoxy)-acetic acid75–98%
BasicLiOH, H₂O/dioxane25°CCarboxylate salt → Free acid60–85%

Nucleophilic Substitution Reactions

The iodo substituent participates in SₙAr (nucleophilic aromatic substitution) and Sₙ2 reactions due to its position and the electron-withdrawing effects of fluorine atoms.

  • Ammonolysis : Reaction with amines (e.g., benzylamine) in DMF at 80°C replaces iodine with an amine group ().

  • Alkoxy Substitution : Treatment with sodium methoxide in THF replaces iodine with methoxy groups ( ).

Key Mechanistic Insight :
The electron-deficient aromatic ring (due to -F and -CO₂Et groups) activates the iodo substituent for nucleophilic displacement, favoring meta-directing effects ( ).

Cross-Coupling Reactions

The iodo group enables palladium-catalyzed cross-coupling reactions, critical for constructing complex architectures.

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., 4-trifluoromethoxyphenyl boronic acid) using Pd(PPh₃)₄ and K₂CO₃ in DMF at 85°C to form biaryl derivatives ( ).

  • Heck Coupling : With acrylates in the presence of Pd(OAc)₂, it forms α,β-unsaturated esters ( ).

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalysts/ConditionsSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 85°CAryl boronic acidsBiaryl derivatives60–80%
HeckPd(OAc)₂, NEt₃, DMFAcrylatesα,β-Unsaturated esters50–70%

Functional Group Transformations

The difluoro-acetic acid moiety undergoes selective modifications:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to ethanol without affecting the iodo or fluorine groups ( ).

  • Oxidation : Strong oxidants (e.g., KMnO₄) convert the ethyl ester to a ketone or carboxylic acid, depending on conditions ().

Elimination and Rearrangement Reactions

Under basic conditions, elimination reactions generate alkenes or rearrange the aromatic system:

  • Dehydrohalogenation : Treatment with DBU in DMF removes HI, forming a vinyl fluoride derivative ( ).

  • Fries Rearrangement : In Lewis acids (e.g., AlCl₃), the ester group migrates to the ortho position relative to iodine ( ).

Scientific Research Applications

Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoro and iodo substituents can enhance binding affinity and specificity, while the ester group may facilitate cellular uptake. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituent(s) Boiling Point (°C) Density (g/cm³) CAS Number
Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester (Target) C₁₀H₉F₂IO₄ 354.08 (calc.) 3-Iodo N/A N/A N/A
Difluoro-(3-nitro-phenoxy)-acetic acid ethyl ester C₁₀H₉F₂NO₅ 269.18 3-Nitro 351.0 ± 37.0 1.655 ± 0.06 2060043-62-9
(4-Bromo-3-nitrophenoxy)difluoro-acetic acid ethyl ester C₁₀H₈BrF₂NO₅ 340.08 4-Bromo, 3-Nitro N/A N/A 858671-87-1
Ethyl difluoro(phenyl)acetate C₁₀H₁₀F₂O₂ 200.18 Phenyl (no substituent) N/A N/A 2248-46-6
Key Observations:
  • In contrast, the 3-iodo substituent in the target compound offers weaker electron withdrawal but greater steric hindrance, which may influence binding interactions in biological systems .
  • Molecular Weight and Solubility : The iodine atom significantly increases molecular weight (354.08 vs. 269.18 in ), likely reducing aqueous solubility compared to the nitro analog. This aligns with trends in halogenated compounds, where heavier halogens decrease solubility .
  • Thermal Stability : The nitro-substituted compound has a predicted boiling point of ~351°C, suggesting moderate thermal stability. The target compound’s boiling point is expected to be higher due to iodine’s polarizability, though experimental data is lacking.

Reactivity and Stability Comparisons

  • Hydrolytic Stability: The difluoroacetate group in the target compound and its analogs resists esterase-mediated hydrolysis better than non-fluorinated esters, prolonging biological activity .
  • Synthetic Accessibility : Introducing iodine at the 3-position requires electrophilic iodination, which is less straightforward than nitration (used in ). This may limit scalability compared to nitro or bromo derivatives .

Biological Activity

Difluoro-(3-iodo-phenoxy)-acetic acid ethyl ester (CAS No. 947533-66-6) is an organic compound that belongs to the class of phenoxyacetic acid derivatives. Its unique structure, characterized by the presence of two fluorine atoms and an iodine atom on the phenoxy group, positions it as a compound of interest in various biological and chemical research applications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and iodine substituents enhances binding affinity, which may lead to increased specificity in biological interactions. The ester group facilitates cellular uptake, potentially influencing metabolic pathways.

Biological Studies and Case Findings

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated its potential to interact with enzymes critical for cell signaling pathways, suggesting a role in modulating cellular responses.
  • Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth has been noted, although further studies are required to elucidate the precise mechanisms involved.
  • Agricultural Applications : The compound has been explored for its herbicidal properties, particularly its ability to disrupt biochemical pathways in plants. This suggests potential use in developing environmentally friendly agrochemicals aimed at weed control.

Data Table: Biological Activities of this compound

Activity Type Effect Observed Reference
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialExhibits activity against bacterial strains
HerbicidalDisrupts plant biochemical pathways

Synthesis and Structural Analysis

The synthesis of this compound typically involves a multi-step process that includes:

  • Nitration : Introduction of the iodo group onto the phenoxy ring.
  • Fluorination : Addition of fluorine atoms using fluorinating agents.
  • Esterification : Formation of the ethyl ester through reaction with ethanol under acidic conditions.

These synthetic routes highlight the compound's versatility and potential modifications to enhance its biological properties.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to assess its unique properties:

Compound Name Key Features Biological Activity
3-Iodo-phenoxyacetic acidLacks fluorine substituentsLimited enzyme interaction
Difluoro-phenoxyacetic acidLacks iodineDifferent binding affinities
Ethyl 2-(3-nitrophenoxy)acetateSimilar structure but without halogensVaries in herbicidal activity

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